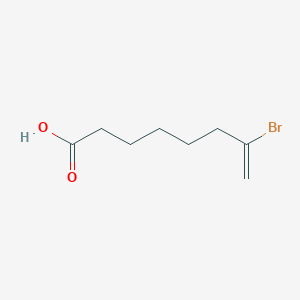

7-Bromo-7-octenoic acid

Description

Direct Synthesis Strategies for 7-Bromo-7-octenoic Acid

The direct synthesis of this compound, a vinylic bromide, is most plausibly achieved from a terminal alkyne precursor, namely oct-7-ynoic acid. Vinylic halides are significant building blocks in organic synthesis, often used in cross-coupling reactions to form more complex molecules. sioc-journal.cn

A primary method for this transformation is the hydrobromination of a terminal alkyne. The anti-Markovnikov addition of hydrogen bromide across the triple bond can yield the desired terminal (E)-alkenyl bromide with high regio- and diastereoselectivity. organic-chemistry.org This type of reaction can be catalyzed and is compatible with various functional groups, including the carboxylic acid moiety. organic-chemistry.org While specific literature for the direct hydrobromination of oct-7-ynoic acid to this compound is not abundant, the general principles of alkyne hydrobromination provide a clear theoretical pathway.

Another strategy involves the decarboxylative halogenation of α,β-unsaturated carboxylic acids. For instance, cinnamic acids can be converted to the corresponding vinyl bromides using N-bromosuccinimide (NBS) and a catalytic amount of a suitable salt, such as lithium acetate, often accelerated by microwave irradiation. organic-chemistry.org This suggests a potential, though less direct, route if a suitable unsaturated precursor could be synthesized.

Synthetic Approaches Involving 7-Octenoic Acid as a Precursor

Starting from the readily available 7-octenoic acid, the introduction of bromine can be achieved, though the regioselectivity of the addition is a critical consideration. These methods typically yield saturated bromoalkanoic acids.

The addition of hydrogen bromide (HBr) to a terminal alkene like 7-octenoic acid can proceed via two different mechanisms, leading to two different constitutional isomers.

Markovnikov Addition : Under standard acidic conditions, the reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (C8), and the bromine atom adds to the more substituted carbon (C7). This pathway proceeds through the more stable secondary carbocation at the C7 position. chemistrysteps.com

Anti-Markovnikov Addition : In the presence of radical initiators such as peroxides (ROOR) or even atmospheric oxygen, the reaction mechanism shifts to a free-radical chain addition. rsc.orglibretexts.orgyoutube.com This pathway results in the anti-Markovnikov product, where the bromine atom adds to the terminal carbon (C8). libretexts.orgorganicchemistrytutor.com This is the predominant method for synthesizing ω-bromoalkanoic acids like 8-bromooctanoic acid from terminal alkenoic acids. prepchem.com

A specific procedure for the synthesis of 8-bromocaprylic acid (8-bromooctanoic acid) from 7-octenoic acid involves passing air through a solution of the acid in toluene, followed by the continuous addition of HBr, resulting in an 89% yield. prepchem.com

| Reactant | Reagents/Conditions | Product | Yield | Reference |

| 7-Octenoic Acid | 1. Air (O2), 20°C, Toluene | 8-Bromooctanoic Acid | 89% | prepchem.com |

| 2. HBr (continuous feed) |

This table presents data for the synthesis of a related ω-bromoalkanoic acid via regioselective hydrobromination.

The formation of 8-bromooctanoic acid from 7-octenoic acid is a classic example of a radical-induced transformation. The mechanism is a chain reaction involving three distinct phases:

Initiation : The reaction is initiated by the homolytic cleavage of a weak bond in a peroxide initiator (ROOR) by heat or light, forming two alkoxy radicals (RO•). libretexts.orglibretexts.org This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.orgmasterorganicchemistry.com

Propagation : The bromine radical adds to the terminal carbon (C8) of the 7-octenoic acid double bond. This regioselectivity is governed by the formation of the most stable radical intermediate, which is the secondary radical at C7. libretexts.orgmasterorganicchemistry.com This carbon radical then abstracts a hydrogen atom from another molecule of HBr, forming the 8-bromooctanoic acid product and regenerating a bromine radical, which continues the chain. libretexts.org

Termination : The chain reaction concludes when radicals combine with each other. libretexts.org

This radical addition of HBr is unique; the equivalent radical additions of HCl and HI are not synthetically useful because key steps in their chain reactions are energetically unfavorable (endothermic). libretexts.org

Preparation of ω-Bromoalkanoic Acids from Cyclic Ketones

An entirely different synthetic strategy begins with the oxidative cleavage of a cyclic ketone. For an eight-carbon chain, this involves the ring-opening of cyclooctanone (B32682).

The Baeyer-Villiger oxidation is a powerful reaction for converting cyclic ketones into lactones (cyclic esters). organic-chemistry.orgorganicchemistrytutor.com This reaction involves treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), or with hydrogen peroxide and a Lewis acid. organic-chemistry.org The mechanism involves the insertion of an oxygen atom adjacent to the carbonyl group. sigmaaldrich.com

For cyclooctanone, the Baeyer-Villiger oxidation yields 9-nonanolide (the lactone of 8-hydroxyoctanoic acid). Subsequent hydrolysis of this lactone, typically under basic or acidic conditions, cleaves the ester bond to produce the target ω-hydroxyalkyl carboxylic acid, 8-hydroxyoctanoic acid. google.comepo.org

Alternatively, direct and more forceful oxidation of cyclic ketones, for example with oxygen or air in the presence of transition metal catalysts, can lead to the formation of dicarboxylic acids. dntb.gov.uabibliotekanauki.plresearchgate.net Studies show that oxidizing cyclooctanone with air at 100°C in the presence of a manganese(II) catalyst can produce suberic acid (octanedioic acid). bibliotekanauki.plresearchgate.net

| Precursor | Reagents/Conditions | Primary Product | Selectivity/Conversion | Reference |

| Cyclooctanone | Air, Mn(OAc)₂, Acetic Acid, 100°C | Suberic Acid | 66% Selectivity | bibliotekanauki.pl |

| Cyclooctanone | O₂, IPN, Co(OAc)₂/Mn(OAc)₂, 80°C | Suberic Acid | 76% Conversion | researchgate.net |

This table shows data for the direct oxidation of cyclooctanone to a dicarboxylic acid, a related oxidative pathway.

Once 8-hydroxyoctanoic acid has been synthesized, the terminal hydroxyl group can be converted to a bromide. A common and effective reagent for this transformation on primary and secondary alcohols is phosphorus tribromide (PBr₃). chemistryscore.combyjus.comchemistrysteps.com

The mechanism proceeds in two main stages:

Activation of the Hydroxyl Group : The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated halophosphite intermediate, effectively converting the poor leaving group (-OH) into a much better leaving group. chemistryscore.commasterorganicchemistry.com

Nucleophilic Substitution : The bromide ion generated in the first step then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen group. masterorganicchemistry.com For a primary alcohol like 8-hydroxyoctanoic acid, this occurs via an SN2 mechanism, resulting in the displacement of the leaving group and the formation of the C-Br bond. chemistryscore.comchemistrysteps.com This process leads to an inversion of configuration if the carbon center is chiral. byjus.com

The use of reagents like PBr₃ is often preferred over simple hydrobromic acid because it proceeds under milder conditions and avoids the potential for carbocation rearrangements that can occur in SN1-type reactions. byjus.comchemistrysteps.com

Structure

3D Structure

Properties

IUPAC Name |

7-bromooct-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-7(9)5-3-2-4-6-8(10)11/h1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWFNHQYPDTHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641253 | |

| Record name | 7-Bromooct-7-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732248-52-1 | |

| Record name | 7-Bromooct-7-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 7 Bromo 7 Octenoic Acid

Reactions Involving the Terminal Alkene Moiety

The terminal double bond, substituted with a bromine atom, is a key site for transformations, including additions and polymerizations. The presence of the halogen, however, significantly influences the electronic properties and reactivity of the alkene compared to its unsubstituted counterpart, 7-octenoic acid.

Hydroformylation Processes and Aldehyde Derivatization

Hydroformylation, or the "oxo process," involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond. This reaction is a cornerstone of industrial chemistry for producing aldehydes. While highly effective for standard olefins, the hydroformylation of vinyl halides like 7-Bromo-7-octenoic acid presents specific challenges. Rhodium-based catalysts are often preferred over cobalt for such reactions as they allow for milder conditions, which helps to avoid the degradation of the thermally sensitive halo-aldehyde product. acs.org To prevent the catalyst from being deactivated by hydrogen halide (HBr) elimination, a buffer or an amine is typically added to the reaction mixture. acs.org

The reaction proceeds via the oxidative addition of H₂ and CO to the metal center, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the aldehyde. numberanalytics.com For a vinyl halide, the regioselectivity is expected to strongly favor the formation of the branched aldehyde, where the formyl group adds to the C-7 position.

Table 1: Representative Conditions for Hydroformylation of Related Olefins

| Substrate | Catalyst System | Temperature (°C) | Pressure (bar) | Key Outcome | Reference |

|---|---|---|---|---|---|

| 7-Octenoic acid | Rh-TPPTS in water | 100 | - | Conversion to aldehyde | - |

| Vinyl Chloride | Rh-based catalyst | - | - | Formation of 2-chloropropanal | acs.org |

Oxidative and Polymerization Potentials of the Unsaturated Chain

The vinyl group imparts the ability for this compound to act as a monomer in polymerization reactions. Vinyl bromide is known to undergo free-radical polymerization to form polyvinyl bromide (PVB). rsc.orgacs.org This process is typically initiated by thermal or photochemical decomposition of a radical initiator. The propagation step involves the addition of the growing polymer radical to the vinyl monomer, while termination occurs through coupling or disproportionation of two polymer radicals. rsc.org

The unsaturated chain is also susceptible to oxidative cleavage under strong oxidizing conditions, such as ozonolysis (O₃) followed by a reductive or oxidative workup, or reaction with potassium permanganate (B83412) (KMnO₄). Cleavage of the C7-C8 double bond would be expected to yield two fragments: a 6-oxohexanoic acid derivative from the main chain and a one-carbon fragment (like formaldehyde (B43269) or formic acid, depending on the workup).

Reactivity of the Bromine Substituent

The bromine atom attached to the sp²-hybridized carbon is the defining feature of the molecule's reactivity at that terminus. It can be targeted for substitution or used to form organometallic intermediates.

Nucleophilic Substitution Reactions and Formation of Functionalized Derivatives

Direct nucleophilic substitution (via Sₙ1 or Sₙ2 mechanisms) is generally disfavored at vinylic carbons. wikipedia.org An Sₙ1 reaction is unlikely because it would require the formation of a highly unstable vinyl cation. vaia.com The Sₙ2 pathway is hindered because the incoming nucleophile is repelled by the electron density of the π-bond, and the planar geometry blocks the required backside attack. vaia.comrammohancollege.ac.in

Despite these limitations, substitution can be achieved through alternative pathways. These include:

Addition-Elimination: A nucleophile can add across the double bond, followed by the elimination of the bromide ion.

Metal-Catalyzed Cross-Coupling: Reactions like the Heck, Suzuki, or Sonogashira couplings involve an initial oxidative addition step where a transition metal (commonly palladium) inserts into the carbon-bromine bond. numberanalytics.com This allows for the formation of new carbon-carbon bonds by subsequent reaction with another coupling partner (e.g., an alkene, boronic acid, or alkyne).

Intramolecular Substitution: If a suitable nucleophile is present elsewhere in the molecule (or a derivative), intramolecular cyclization onto the vinylic carbon can occur to form heterocyclic structures. researchgate.net

Organometallic Transformations, including Grignard Reagent Formation

One of the most significant transformations of the vinyl bromide moiety is the formation of a Grignard reagent. Vinyl bromide reacts with magnesium metal in an anhydrous ether solvent (like THF) to produce the corresponding vinylmagnesium bromide. wikipedia.orgwikipedia.org

A critical challenge in applying this reaction to this compound is the presence of the acidic carboxylic acid proton. Grignard reagents are powerful bases and would be instantly quenched by this proton. fiveable.meleah4sci.com Therefore, to successfully form the Grignard reagent, the carboxylic acid group must first be protected. This involves converting it into a non-acidic functional group, such as an ester or a silyl (B83357) ester, that does not react with the Grignard reagent. wikipedia.orgmasterorganicchemistry.com After the Grignard reagent has been formed and used in a subsequent reaction, the protecting group can be removed to regenerate the carboxylic acid.

Table 2: General Scheme for Grignard Reagent Formation

| Step | Procedure | Purpose |

|---|---|---|

| 1. Protection | React this compound with an alcohol (e.g., methanol (B129727) with acid catalyst) or a silyl halide. | Convert the acidic -COOH group into a non-reactive ester or silyl ester. |

| 2. Grignard Formation | React the protected compound with magnesium metal (Mg) in anhydrous ether. | Form the vinyl Grignard reagent (R-MgBr) at the C7 position. |

| 3. Reaction | Add an electrophile (e.g., an aldehyde, ketone, or CO₂). | Form a new carbon-carbon bond. |

| 4. Deprotection | Acidic aqueous workup. | Protonate the intermediate and hydrolyze the protecting group to restore the carboxylic acid. |

Other organometallic transformations are also possible. For example, nickel-catalyzed reductive coupling reactions can be used to form C-C bonds between two different vinyl electrophiles, such as a vinyl bromide and a vinyl triflate. chinesechemsoc.org

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 7-Bromo-7-octenoic acid. By analyzing the magnetic properties of its atomic nuclei, detailed information about the carbon skeleton, the position of the double bond, the bromine atom, and the carboxylic acid group can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) for Configurational and Conformational Analysis

The protons on the carbon chain (C2 to C6) would appear as a series of multiplets in the upfield region, generally between 1.2 and 2.5 ppm. The protons on the carbon alpha to the carboxylic acid group (C2) are expected to be the most downfield in this group, appearing around 2.3-2.5 ppm as a triplet. The acidic proton of the carboxylic acid group would give a broad singlet, typically far downfield (10-12 ppm), though its position can vary depending on the solvent and concentration.

Expected ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~2.35 | Triplet (t) |

| H-3, H-4, H-5, H-6 | ~1.3-2.2 | Multiplet (m) |

| H-8 (vinyl) | ~5.8-6.2 | Multiplet (m) |

Carbon Nuclear Magnetic Resonance (¹³C NMR) and 2D NMR Techniques for Full Structural Assignment

¹³C NMR spectroscopy provides a definitive map of the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with a chemical shift expected in the range of 175-180 ppm. The sp² carbons of the double bond (C7 and C8) would have distinct signals, with C7 (bearing the bromine) expected around 120-130 ppm and C8 expected around 130-140 ppm. The sp³ carbons of the alkyl chain would appear in the upfield region of the spectrum (20-35 ppm). For instance, in a related compound, ethyl 7-bromo-2-(E)-heptenoate, the alkyl chain carbons appear between 26 and 33 ppm. cdnsciencepub.com

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C1 (COOH) | ~179 |

| C2 | ~34 |

| C3, C4, C5, C6 | ~24-28 |

| C7 | ~125 |

To confirm the full structural assignment, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, for example, between H-2 and H-3, and along the alkyl chain, confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of all ¹H and ¹³C signals.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₈H₁₃BrO₂. echemi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Volatile Constituent Identification

For GC-MS analysis, this compound would likely be derivatized, for instance, by converting it to its more volatile methyl or ethyl ester. The mass spectrum of the underivatized acid would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, two peaks of nearly equal intensity would be observed for the molecular ion. The expected molecular weight is approximately 221.1 g/mol . riekemetals.com

The fragmentation pattern would likely involve the loss of the bromine atom ([M-Br]⁺), the loss of the carboxylic acid group ([M-COOH]⁺), and various cleavages along the alkyl chain. Alpha-cleavage next to the carbonyl group is common for carboxylic acids.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Non-Volatile Components

UHPLC-MS is well-suited for the analysis of non-volatile compounds like carboxylic acids without the need for derivatization. Using electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ would be readily observed. Similar to GC-MS, the characteristic isotopic signature of bromine would be present, showing two peaks at m/z values corresponding to [C₈H₁₂⁷⁹BrO₂]⁻ and [C₈H₁₂⁸¹BrO₂]⁻. High-resolution mass spectrometry (HRMS) would allow for the determination of the precise mass, confirming the elemental formula.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid and the bromo-alkene functionalities.

The most prominent feature would be the very broad O-H stretching band of the carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹. The C=O (carbonyl) stretching vibration of the carboxylic acid would give a strong, sharp absorption band around 1700-1725 cm⁻¹. cdnsciencepub.com The C=C stretching of the vinyl group would be observed in the 1620-1650 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. researchgate.net

Expected FTIR Absorption Bands for this compound:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Broad, Strong |

| C-H (sp³) | Stretch | 2850-2960 | Medium |

| C=O (Carbonyl) | Stretch | 1700-1725 | Strong |

| C=C (Alkene) | Stretch | 1620-1650 | Medium |

| C-O | Stretch | 1210-1320 | Medium |

Electronic Spectroscopy (UV-Vis) for Analysis of Conjugated Systems

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful analytical technique for investigating compounds containing chromophores—the part of a molecule responsible for its color by absorbing light in the UV-Vis range. In the context of this compound, the key chromophore is the vinyl bromide group (C=C-Br).

The electronic transitions observed in UV-Vis spectroscopy are primarily of two types: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. For this compound, the double bond gives rise to a π → π* transition. The bromine atom, with its lone pairs of electrons, can participate in n → π* transitions.

The position of maximum absorbance (λmax) is influenced by the molecular structure, particularly the extent of conjugation. Although this compound does not possess a conjugated system of alternating double bonds, the presence of the vinyl bromide moiety is expected to result in characteristic UV absorption. In general, the more extensive the conjugation in a molecule, the longer the wavelength of maximum absorption.

Detailed research findings on the specific UV-Vis spectrum of this compound are not available in the public domain. However, based on the known spectroscopic properties of similar vinyl bromide compounds, a hypothetical UV-Vis absorption profile can be predicted. The presence of the bromo group on the double bond is expected to cause a bathochromic (red) shift compared to a simple alkene due to the electronic influence of the halogen.

Hypothetical UV-Vis Data for this compound

The following table presents hypothetical UV-Vis absorption data for this compound in a common solvent like ethanol. This data is illustrative and based on the expected electronic transitions for a molecule with its structure.

| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol-1 cm-1) | Electronic Transition |

| Ethanol | ~ 210 - 230 | ~ 10,000 - 15,000 | π → π |

| Ethanol | ~ 240 - 260 | ~ 500 - 1,000 | n → π |

Applications and Research Trajectories of 7 Bromo 7 Octenoic Acid and Its Derivatives

Role in Polymer Science and Advanced Materials Synthesis

The bifunctional nature of 7-bromo-7-octenoic acid, possessing a polymerizable alkene and a modifiable carboxylic acid, makes it a compound of interest for materials science. While direct research on this specific molecule is emerging, studies on its parent compounds and related structures highlight its potential.

Research has demonstrated that unsaturated fatty acids, such as the parent compound 7-octenoic acid, can serve as renewable starting materials for producing polymer precursors. mdpi.comresearchgate.net A common synthetic strategy involves the hydroformylation of the terminal double bond to create an aldehyde. This aldehyde can then be converted into other functional groups, such as nitriles, which are precursors to the amino acids used in polyamide synthesis. mdpi.comresearchgate.net

The presence of the bromine atom in this compound offers an additional reactive site, enhancing its utility as a monomer. This vinyl bromide group can participate in various coupling reactions, allowing for the synthesis of complex and precisely structured polymer building blocks that are not readily accessible from simple unsaturated fatty acids. The dual functionality allows for polymerization through either the alkene or the carboxylic acid group, or the use of one group as an anchor to a surface while polymerizing the other.

The incorporation of halogenated monomers into polymers is a key strategy for creating functional materials. The bromine atom in this compound can be leveraged for post-polymerization modification. For instance, research into polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters, has explored the integration of terminally brominated fatty acids. uah.edu The purpose of incorporating a bromo-functionalized monomer is to introduce a reactive handle that can be converted to other groups, such as azides, to enable "click chemistry" reactions. uah.edu This approach is a powerful tool for attaching other molecules, such as peptides, drugs, or signaling molecules, to the polymer backbone, thereby creating advanced functional and hybrid materials. Similarly, related iodo-alkanoates are considered precursors for specialty polymers and surface-active agents. vulcanchem.com

Biochemical Roles and Pharmacological Relevance of Related Halogenated Fatty Acids

Halogenated fatty acids and their derivatives are recognized for their ability to interact with biological systems, serving as building blocks for enzyme inhibitors and exhibiting unique biological activities.

Short-chain fatty acids are a known class of compounds that can inhibit enzyme activity, particularly histone deacetylases (HDACs). nih.govresearchgate.netnih.gov This has led to the exploration of modified fatty acids as scaffolds for more potent and specific inhibitors. Research has shown that brominated fatty acids are effective building blocks for this purpose. Specifically, 7-bromoheptanoic acid, a compound structurally similar to this compound, has been used in the synthesis of derivatives of SAHA, a known HDAC inhibitor. medchemexpress.com Furthermore, other bromo-octanoic acid derivatives have been successfully synthesized and shown to possess potent HDAC-inhibitory activity. molaid.com

The utility of these compounds extends to other therapeutic targets as well. The same precursor, 7-bromoheptanoic acid, has been employed in the synthesis of azide-based inhibitors for nicotinamide (B372718) phosphoribosyltransferase (Nampt), an enzyme that is a target in cancer therapy. medchemexpress.comnih.govresearchgate.net This demonstrates the value of the brominated alkyl chain as a versatile component in designing inhibitors for distinct enzyme classes.

| Halogenated Analog | Target Enzyme | Research Finding |

|---|---|---|

| 7-Bromoheptanoic acid | Histone Deacetylases (HDACs) | Used as a building block in the synthesis of SAHA derivatives, which are HDAC inhibitors. medchemexpress.com |

| 7-Bromoheptanoic acid | Nicotinamide Phosphoribosyltransferase (Nampt) | Used to synthesize azide-based Nampt inhibitors with potential anticancer activity. medchemexpress.com |

| (2S)-8-bromo-2-(phenylmethoxycarbonylamino)octanoic acid | Histone Deacetylases (HDACs) | Derivatives of this compound exhibited potent HDAC-inhibitory activity. molaid.com |

Specific isomers of bromo-octenoic acid have been found to possess distinct biological activities. A notable example is 4-bromo-2-octenoic acid, which has been identified as a specific inhibitor of mitochondrial fatty acid oxidation. nih.govacs.org This compound works by irreversibly inactivating the enzyme 3-ketoacyl-CoA thiolase. nih.govacs.org The inhibitory action is not direct; 4-bromo-2-octenoic acid is first metabolized by the enzymes of the β-oxidation pathway into 3-keto-4-bromooctanoyl-CoA, which is the actual molecule that effectively and irreversibly inhibits the target enzyme. nih.gov This targeted inhibition of a key enzyme in fatty acid metabolism highlights how the placement of the bromine atom and the double bond within the fatty acid chain can lead to highly specific biological effects. nih.govnih.gov

| Halogenated Analog | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Bromo-2-octenoic acid | Inhibition of fatty acid oxidation | Specifically and irreversibly inactivates the enzyme 3-ketoacyl-CoA thiolase in rat liver mitochondria. nih.govacs.orgacs.org |

Fatty acids are fundamental components of biosurfactants, where they constitute the hydrophobic (water-repelling) tail of these amphiphilic molecules. mdpi.com The versatility of these molecules allows for the chemical modification of the fatty acid chain to create novel surfactants with tailored properties. Halogenated fatty acids have been explored for this purpose. For example, 8-bromooctanoic acid has been used as a surface-active agent, where its molecules adsorb onto a surface to alter properties like surface energy and wetting. guidechem.com The bromine atom provides a polar site that, in conjunction with the carboxylic acid, modifies the amphiphilic character of the molecule. This suggests that this compound, with its unique vinyl bromide group, could also be explored for the synthesis of novel surfactants and biosurfactants with unique interfacial properties.

Catalysis and Catalytic Processes Involving Octenoic Acids

While direct catalytic applications of this compound are not extensively documented, the broader class of octenoic acids and other fatty acids play significant roles in various catalytic transformations. Their functions range from being substrates in oxidation reactions to acting as ligands or additives that can influence the selectivity and efficiency of catalytic systems.

Unsaturated fatty acids, such as 7-octenoic acid, are valuable substrates and mechanistic probes in the study of selective C-H and alkene oxidation reactions. cymitquimica.comnih.gov The presence of both a double bond and a carboxylic acid moiety allows for the investigation of site-selectivity in oxidation catalysis. The double bond in 7-octenoic acid can undergo various oxidative transformations, including epoxidation, dihydroxylation, and oxidative cleavage, depending on the catalyst and reaction conditions employed.

The carboxylic acid group can act as a directing group in certain C-H oxidation reactions, facilitating the oxidation of specific C-H bonds within the alkyl chain. This directing effect can be crucial for achieving high selectivity in complex molecules. Furthermore, fatty acids can be involved in biological oxidation processes. For instance, the β-oxidation of fatty acids is a fundamental metabolic process for energy production and the biosynthesis of important signaling molecules like jasmonates. nih.gov In this context, enzymes such as acyl-CoA oxidases catalyze the initial step of β-oxidation of various acyl-CoA substrates. nih.gov

The introduction of a bromine atom at the 7-position, as in this compound, adds another layer of complexity and potential for selective transformations. The vinyl bromide group is susceptible to a range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which can be catalyzed by transition metals. These reactions would allow for the elaboration of the fatty acid chain, introducing new functional groups and creating more complex molecular architectures. The interplay between the reactivity of the double bond, the directing capability of the carboxylic acid, and the coupling potential of the vinyl bromide makes this compound a promising platform for synthetic methodology development.

| Compound | CAS Number | Molecular Formula | Key Feature |

| 7-Octenoic acid | 18719-24-9 | C₈H₁₄O₂ | Terminal double bond cymitquimica.comnih.govsigmaaldrich.com |

| This compound | 10053-00-3e | C₈H₁₃BrO₂ | Terminal vinyl bromide riekemetals.com |

Supramolecular Chemistry and Non-Covalent Interactions of Halogenated Derivatives

The presence of a bromine atom in this compound makes it a candidate for studies in supramolecular chemistry, particularly in the formation of self-assembled structures through non-covalent interactions. Halogen bonding is a key interaction that can be exploited in the design of molecular assemblies.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. researchgate.net The strength and directionality of halogen bonds make them a powerful tool for controlling the self-assembly of molecules in the solid state and in solution. researchgate.netrsc.org

The self-assembly of such molecules is often studied at the liquid-solid interface using techniques like scanning tunneling microscopy (STM). mdpi.comacs.orgacs.org The choice of solvent can significantly influence the resulting self-assembled patterns. For instance, using a solvent like 1-octanoic acid can lead to the formation of co-adsorbed structures where the solvent molecules are incorporated into the assembly through hydrogen bonding. mdpi.comacs.org

Given its structure, this compound possesses both a hydrogen bond donor/acceptor group (the carboxylic acid) and a halogen bond donor (the bromine atom). This bifunctionality suggests that it could form a variety of self-assembled structures, including dimers, linear chains, and more complex networks. The carboxylic acid moieties can form robust hydrogen-bonded dimers, a common motif in the self-assembly of carboxylic acids. Simultaneously, the bromine atom can engage in halogen bonding with other bromine atoms or with the carbonyl oxygen of the carboxylic acid group. The competition and cooperation between these different non-covalent interactions would be a key factor in determining the final supramolecular structure. Theoretical calculations, such as density functional theory (DFT), are often used to understand the energetics and nature of these interactions. rsc.orgacs.orgacs.org

The study of the self-assembly of this compound could provide fundamental insights into the interplay of halogen and hydrogen bonding in directing molecular organization.

| Interaction Type | Description | Potential Role in this compound Assembly |

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Formation of carboxylic acid dimers (O-H···O). |

| Halogen Bonding | Interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. | Formation of Br···Br or Br···O contacts. |

| Van der Waals Forces | Weak, non-specific attractions between molecules. | Contribute to the overall packing and stability of the assembly. |

Computational Chemistry and Theoretical Studies on 7 Bromo 7 Octenoic Acid

Density Functional Theory (DFT) for Electronic Structure Calculations and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For 7-bromo-7-octenoic acid, DFT can provide critical insights into its geometry, stability, and the reactivity of its key functional groups: the carboxylic acid and the vinyl bromide.

Electronic Structure and Reactivity: DFT calculations can elucidate the distribution of electron density within the molecule, highlighting the electrophilic and nucleophilic sites. The vinyl bromide moiety is of particular interest. The carbon-bromine (C-Br) bond and the adjacent C=C double bond are key to its reactivity. Theoretical studies on vinyl halides have shown that they can undergo different reaction pathways, such as nucleophilic attack on the carbon atom (carbophilic reactivity) or on the halogen atom (halogenophilic reactivity). researchgate.net The prediction of which pathway is favored can be determined by analyzing computed parameters like the energies of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

In the context of this compound, the electron-withdrawing nature of the bromine atom and the carboxylic acid group would influence the electronic properties of the double bond. DFT calculations would likely show a polarization of the C-Br bond, making the carbon atom attached to the bromine electrophilic. The vinyl cation, a potential intermediate in reactions involving the cleavage of the C-Br bond, has been the subject of numerous theoretical studies, which have investigated its stability and structure. taylorandfrancis.comwikipedia.org

Illustrative DFT-Calculated Parameters for a Vinyl Bromide Moiety: The following table presents typical parameters that could be calculated for the vinyl bromide group in this compound using DFT. These values are illustrative and based on general findings for similar molecules.

| Parameter | Description | Theoretical Significance |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher chemical reactivity. |

| Mulliken Atomic Charges | The partial charge distribution on each atom in the molecule. | Helps to identify electrophilic (positive charge) and nucleophilic (negative charge) centers. |

| Bond Dissociation Energy (C-Br) | The energy required to break the carbon-bromine bond homolytically. | Indicates the stability of the C-Br bond and the likelihood of radical reactions. |

| Vibrational Frequencies | The frequencies of molecular vibrations. | Can be compared with experimental infrared (IR) and Raman spectra to confirm the structure. |

DFT has also been applied to study the thermodynamic parameters of various molecules, including those with carboxylic acid groups. scirp.orgmdpi.com For this compound, these calculations could predict its heat of formation, entropy, and Gibbs free energy, providing a foundation for understanding its stability and reaction thermodynamics.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and how it interacts with other molecules or surfaces.

Conformational Analysis: The octenoic acid chain of this compound can adopt numerous conformations due to the rotation around its single bonds. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations. This is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. Studies on long-chain haloalkanes have shown that both intermolecular and molecule-surface interactions play a significant role in determining their self-assembled structures. columbia.edu

Intermolecular Interactions: MD simulations can model how this compound molecules interact with each other and with solvent molecules. The carboxylic acid group is capable of forming strong hydrogen bonds, which would be a dominant intermolecular force, potentially leading to the formation of dimers in non-polar solvents. The vinyl bromide group can participate in halogen bonding, a non-covalent interaction where the bromine atom acts as an electrophilic region (the σ-hole). The simulations can also provide insights into the dynamics of chemical reactions, such as the dissociation of the C-Br bond, as has been studied for vinyl bromide using non-adiabatic molecular dynamics. nih.gov

Illustrative Data from a Hypothetical MD Simulation: The following table illustrates the type of data that could be generated from an MD simulation of this compound in a water box.

| Parameter | Description | Significance |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated molecule and a reference structure over time. | Indicates the stability of the molecular conformation during the simulation. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Can reveal the structure of solvation shells and the nature of intermolecular interactions (e.g., hydrogen bonding). |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Changes in Rg over time can indicate conformational changes such as folding or unfolding. |

The combination of MD with experimental techniques can provide a detailed understanding of the behavior of molecules like this compound in various environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Optimization of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. nih.gov For this compound, QSAR could be a powerful tool for designing and optimizing derivatives with desired properties, such as enhanced biological activity or specific physical characteristics.

Developing a QSAR Model: A QSAR study on derivatives of this compound would involve several steps:

Data Set: A series of derivatives would be synthesized, and their biological activity (e.g., cytotoxicity, enzyme inhibition) would be measured.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describe the connectivity of atoms.

Electronic descriptors: Include parameters like partial charges, dipole moment, and HOMO/LUMO energies, often calculated using DFT. sciepub.com

Hydrophobic descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which is crucial for predicting how a molecule will behave in biological systems.

Steric descriptors: Relate to the size and shape of the molecule.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Application in Derivative Design: Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of this compound. This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. For example, if a QSAR model for a series of halogenated carboxylic acids showed that a specific range of hydrophobicity and a particular electronic feature are important for activity, new derivatives could be designed to have these optimal properties. unlp.edu.ar

Table of Relevant Molecular Descriptors for a QSAR Study: The following table lists some of the descriptors that would be relevant for a QSAR study of this compound derivatives.

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of Halogen Atoms | Basic molecular composition and size. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D size and shape of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Electron distribution and reactivity. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |

By systematically modifying the structure of this compound (e.g., by changing the chain length, adding other substituents, or modifying the carboxylic acid group) and applying QSAR modeling, it would be possible to design novel compounds with tailored activities for various applications.

Environmental Considerations and Chemical Fate of Brominated Fatty Acids

Environmental Transformation Pathways of Related Compounds

Biotic Transformation:

Abiotic Transformation:

Abiotic degradation pathways for halogenated organic compounds primarily include photolysis and hydrolysis. nih.gov

Photolysis: This process involves the breakdown of chemical compounds by light energy. The photodegradation rates of chlorinated hydrocarbons, for example, have been shown to be influenced by the presence of dissolved oxygen in water. researchgate.net For many organic compounds, solar irradiation can lead to their transformation into molecules with different structures and properties. mdpi.com

Hydrolysis: This is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis for a given halogenated compound depends on its chemical structure and environmental factors such as pH and temperature.

The biogeochemical cycling of bromine in soil and aquatic systems is complex, involving both biotic and abiotic processes. nih.gov Bromide ions can be taken up by plants and, upon decomposition of the plant matter, can be transformed into brominated organic compounds through processes involving soil minerals, oxidants, and fungal enzymes. nih.gov

The following table summarizes the potential environmental transformation pathways for brominated organic compounds related to 7-Bromo-7-octenoic acid.

| Transformation Pathway | Description | Key Factors |

| Biotic Degradation | Breakdown of the compound by microorganisms. | Presence of specific microbial consortia, nutrient availability, oxygen levels. |

| - Reductive Dehalogenation | Removal of a bromine atom and its replacement with a hydrogen atom. | Anaerobic conditions. |

| - Oxidative Dehalogenation | Incorporation of oxygen into the molecule, leading to the removal of the bromine atom. | Aerobic conditions, presence of monooxygenase or dioxygenase enzymes. |

| - Hydrolytic Dehalogenation | Replacement of the bromine atom with a hydroxyl group from water. | Presence of specific hydrolase enzymes. |

| Abiotic Degradation | Breakdown of the compound through non-biological processes. | pH, temperature, presence of other reactive species. |

| - Photolysis | Degradation by sunlight. | Wavelength and intensity of light, presence of photosensitizers. |

| - Hydrolysis | Reaction with water leading to the cleavage of the carbon-bromine bond. | pH, temperature. |

Global Regulatory Frameworks and Considerations for Halogenated Organic Substances

The regulation of halogenated organic substances is driven by concerns about their potential for persistence, bioaccumulation, and toxicity. nih.goviec.ch A number of international agreements and regional regulations have been established to manage the risks associated with these compounds.

International Frameworks:

The most prominent international treaty addressing halogenated organic compounds is the Stockholm Convention on Persistent Organic Pollutants (POPs) . pops.intwikipedia.orgepa.gov This global treaty, which entered into force in 2004, aims to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, and accumulate in the fatty tissue of living organisms. pops.intiisd.org The Convention requires parties to eliminate or reduce the production, use, and release of listed POPs. epa.gov The treaty includes a scientific review process to identify and add new chemicals of global concern. epa.gov

Regional and National Frameworks:

European Union: The EU has implemented the Stockholm Convention through its own stringent regulations. The Regulation (EU) 2019/1021 on persistent organic pollutants (the POPs Regulation) bans or severely restricts the production, placing on the market, and use of POPs. kemi.sesourceintelligence.comthomsonreuters.com This regulation aligns with the EU's broader chemical legislation, including the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation. The EU also sets maximum levels for certain halogenated persistent organic pollutants in food. europa.eu In March 2021, the European Union also restricted the use of halogenated flame retardants in the enclosures and stands of electronic displays. iec.ch

United States: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under various statutes, including the Toxic Substances Control Act (TSCA) and the Clean Air Act. The EPA has established National Emission Standards for Hazardous Air Pollutants (NESHAP) for halogenated solvent cleaning, which regulates the emissions of several chlorinated and brominated solvents. epa.gov The EPA also maintains a list of halogenated organic compounds that are regulated under land disposal restrictions. westlaw.comcornell.edu

The table below provides an overview of key regulatory frameworks applicable to halogenated organic substances.

| Regulatory Body/Treaty | Key Provisions | Examples of Regulated Substances |

| Stockholm Convention on POPs | Aims to eliminate or restrict the production and use of persistent organic pollutants. pops.intwikipedia.org | Polychlorinated biphenyls (PCBs), Dioxins, Furans, and various organochlorine pesticides. ebsco.com |

| European Union (EU POPs Regulation) | Implements the Stockholm Convention, banning or restricting the production, marketing, and use of POPs within the EU. sourceintelligence.comwww.gov.pl | Perfluorooctanoic acid (PFOA), its salts, and PFOA-related compounds. tuv.com |

| U.S. Environmental Protection Agency (EPA) | Regulates halogenated organic compounds under various acts, setting limits on emissions and disposal. epa.govepa.gov | Methylene chloride, Perchloroethylene, Trichloroethylene. epa.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 7-bromo-7-octenoic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves bromination of precursor alkenes or coupling reactions (e.g., Heck or Suzuki-Miyaura for functionalized derivatives). Key steps include controlling reaction temperature (0–25°C) and stoichiometric ratios of brominating agents (e.g., NBS in DCM). Purity validation requires NMR (¹H/¹³C), HPLC, and mass spectrometry. For novel compounds, elemental analysis and X-ray crystallography are recommended .

- Experimental Design : Include detailed protocols for quenching, purification (e.g., column chromatography), and characterization. Cross-reference spectral data with literature or databases like PubChem .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Confirm bromine’s electronic effects on adjacent protons (δ 5.5–6.5 ppm for olefinic protons) and carboxy group (δ ~170 ppm in ¹³C).

- IR : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).

- MS : Identify molecular ion peaks (M⁺ or [M-H]⁻) and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How is this compound utilized in organic synthesis or biological studies?

- Methodological Answer : As a bifunctional building block, it enables:

- Cross-coupling : Bromine acts as a leaving group for palladium-catalyzed reactions.

- Carboxylic acid derivatization : Esterification/amidation for drug discovery scaffolds.

- Biological probes : Study enzyme inhibition (e.g., lipoxygenases) via competitive binding assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles for this compound synthesis?

- Methodological Answer :

- Systematic Variation : Test parameters (e.g., solvent polarity, catalyst loading) using design of experiments (DoE) to identify critical factors.

- Byproduct Analysis : Employ GC-MS or LC-MS to trace intermediates (e.g., diastereomers, elimination products).

- Cross-Lab Validation : Share raw data via repositories (e.g., Zenodo) to benchmark reproducibility .

Q. What statistical approaches are recommended for analyzing clustered data in structure-activity relationship (SAR) studies involving this compound derivatives?

- Methodological Answer :

- Multilevel Modeling : Account for nested data (e.g., repeated measurements across derivatives) using mixed-effects models.

- PCA/PLS : Reduce dimensionality in spectral or biological datasets to identify key predictors of activity.

- Error Propagation : Quantify uncertainties in IC₅₀/EC₅₀ values via bootstrapping or Monte Carlo simulations .

Q. How can researchers design ethically compliant studies when using this compound in human cell lines or animal models?

- Methodological Answer :

- Institutional Review : Submit protocols to ethics committees, emphasizing dose justification (e.g., LD₅₀ from preclinical assays).

- Data Anonymization : For human-derived samples, implement de-identification workflows (e.g., pseudonymization) before open-data sharing .

- 3R Compliance : Replace animal models with in vitro assays (e.g., organoids) where feasible .

Guidance for Rigorous Research Design

- Hypothesis Framing : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions (e.g., “How does bromine position affect acidity?”) .

- Literature Review : Prioritize primary sources (e.g., ACS, RSC journals) over vendor databases. Cross-validate spectral data with NIST Chemistry WebBook .

- Reproducibility : Archive synthetic protocols in electronic lab notebooks (ELNs) and deposit spectra in public repositories (e.g., ChemSpider) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.